Pachypodol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacological Activities and Mechanisms

Preclinical studies have identified multiple biological activities of pachypodol. The following table summarizes key findings and proposed mechanisms of action.

| Pharmacological Activity | Experimental Model | Key Findings / Proposed Mechanism |

|---|---|---|

| Anti-inflammatory & Lung Barrier Repair | LPS-induced Acute Lung Injury (ALI) in mice [1] | Liposomal this compound (Pac-lipo) alleviated lung edema and injury, inhibited inflammation, and repaired lung epithelial-endothelial barriers [1]. |

| Antioxidant & Cytoprotective | HepG2 cells (Liver) [2] | Activated Nrf2/ARE pathway via ERK-dependent mechanism; increased expression of antioxidant enzymes (GCLC, GCLM, NQO1); protected against t-BHP-induced oxidative cell death [2]. |

| Cardioprotective | Arsenic-induced cardiac damage in rats [3] | Attenuated oxidative stress (reduced ROS/MDA, elevated antioxidant enzymes), reduced inflammation (lowered NF-κB, TNF-α, IL-6), and inhibited apoptosis (reduced Bax/Bcl-2 ratio, Caspase-3/9) [3]. |

| Broad-Spectrum Bioactivity | In vitro and literature reviews [4] [5] | Reported activities include antimicrobial, antiviral, anticancer, anti-mutagenic, antidepressant, and antiemetic effects [4] [5]. |

The antioxidant mechanism of this compound identified in HepG2 cells involves a specific signaling pathway.

Figure 1: Proposed mechanism for this compound's antioxidant effects via the ERK-Nrf2-ARE pathway. Based on studies in HepG2 cells [2].

Experimental Protocols

Isolation from Pogostemon cablin

The following protocol describes a method for isolating this compound from patchouli leaves [6]:

- Plant Material and Extraction: Dried aerial parts of P. cablin are extracted with methanol (e.g., 200 g plant material in 500 mL MeOH) three times for 3 hours under reflux. The combined methanol solution is concentrated using a rotary evaporator to obtain a crude extract.

- Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. This compound is primarily found in the n-hexane fraction.

- Purification: The n-hexane extract is further separated using Centrifugal Partition Chromatography (CPC). The active sub-fractions are then purified via preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with high purity (>95% as determined by HPLC and NMR) [6].

Formulation for In Vivo Studies

To overcome this compound's hydrophobicity and enable in vivo delivery, a lung-targeted liposomal formulation (Pac-lipo) has been developed [1]:

- Liposome Preparation: The liposomes are prepared using a thin-film hydration method.

- Lipid Composition: Dipalmitoyl phosphatidylcholine (DPPC), cholesterol, and mPEG2000-DSPE are mixed at a molar ratio of 29:14:1 and dissolved in chloroform.

- Film Formation and Hydration: The organic solvent is evaporated using a rotary evaporator to form a thin lipid film. This film is then hydrated with phosphate-buffered saline (PBS) at 60°C.

- This compound Loading: this compound is integrated into the phospholipid bilayer during the film formation step. The resulting Pac-lipo formulation shows a uniform particle size of around 120 nm, high encapsulation efficiency (>90%), and sustained release profile, making it suitable for inhalation and lung-targeted delivery in acute lung injury models [1].

Current Research and Future Directions

Current research is exploring innovative ways to leverage this compound's bioactivity. A prominent example is its formulation into inhaled, lung-targeted liposomes (Pac-lipo) for treating Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). This approach has been shown to ameliorate ALI in mouse models by controlling inflammation and repairing the lung barrier [1].

Future work will likely focus on:

- Conducting more extensive in vivo efficacy and safety studies.

- Elucidating its molecular targets and signaling pathways in greater depth.

- Developing other advanced delivery systems to improve its bioavailability and therapeutic potential for various applications.

References

- 1. Natural this compound integrated, lung targeted and inhaled ... [sciencedirect.com]

- 2. Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]

- 3. This compound attenuates arsenic triggered cardiac damage ... [sciencedirect.com]

- 4. A Comprehensive Review on Pharmacological Activities of ... [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Pharmacological Activities of ... [mdpi.com]

- 6. 4.2. Plant Material and Extraction, and Isolation of ... [bio-protocol.org]

Detailed Extraction and Isolation Methodology

For researchers requiring experimental protocols, a detailed method for isolating pachypodol and other flavonoids from P. cablin using High-Speed Countercurrent Chromatography (HSCCC) and preparative HPLC is available [1].

- Sample Preparation: Dried P. cablin herb is ground and extracted with 80% ethanol via reflux. The combined extracts are concentrated, and the residue is dissolved in 20% ethanol, then defatted with n-hexane to yield a crude extract for separation [1].

- HSCCC Separation:

- Solvent System: n-hexane–ethyl acetate–methanol–water (11:5:11:5, v/v/v/v) [1].

- Procedure: The coil column is filled with the upper phase (stationary phase). The lower phase (mobile phase) is pumped through at 1.5 ml/min while the apparatus rotates at 800 rpm. After equilibrium, the sample is injected [1].

- Further Purification: Fractions from HSCCC containing this compound are evaporated and purified via reversed-phase preparative HPLC (e.g., YMC C18 column) to achieve high purity [1].

The workflow for this isolation process is summarized in the diagram below:

Comprehensive Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development [2] [3]. The table below summarizes its key pharmacological effects:

| Pharmacological Activity | Research Findings / Proposed Mechanisms |

|---|---|

| Anti-inflammatory | Demonstrated significant anti-inflammatory effects in various assays [2] [3]. |

| Antioxidant | Shows potent free radical scavenging activity [2] [3]. |

| Anticancer | Exhibits cytotoxic activity and inhibits growth of specific cancer cell lines (e.g., CaCo-2 colon cancer) [2] [3] [4]. |

| Antimicrobial | Effective against a range of bacterial and fungal pathogens [2] [3]. |

| Antiviral | Has shown activity against certain viruses [2] [3]. |

| Antidepressant | Contributes to the overall neurological effects of patchouli oil [2]. |

| Antiemetic | Used in traditional medicine to relieve vomiting [2]. |

| Anti-mutagenic | Helps protect against genetic mutations [2] [3]. |

Research Context and Significance

- This compound in Context: Pogostemon cablin contains over 140 identified substances, with this compound being one of its important flavonoid constituents [2] [3].

- Quality Considerations: The concentration of bioactive compounds in P. cablin varies between different plant parts. Quantitative analysis shows that leaves have a higher concentration of patchouli alcohol, while roots have a higher content of another key compound, pogostone [5] [6].

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE ... [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pharmacological Activities of... [pmc.ncbi.nlm.nih.gov]

- 3. A Bioactive Compound of an Aromatic Medicinal Plant ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. Integrated metabolomic and transcriptomic analysis of ... [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Volatile Constituents in Different ... [pubmed.ncbi.nlm.nih.gov]

Solubility and Stock Solution Preparation

The following table consolidates key physicochemical data and standard stock solution preparation protocols for pachypodol.

| Property / Parameter | Value / Instruction |

|---|---|

| Molecular Weight | 344.32 g/mol [1] |

| Solubility in DMSO | ~100 mg/mL (approximately 290.43 mM) [1] [2] |

| Standard Stock Concentration | 10-100 mM in DMSO [1] [2] |

| Sample Preparation (1 mL of 10 mM stock) | Dissolve 3.44 mg of this compound in 1 mL of DMSO [2]. |

| Storage Recommendation | Aliquot and store at -20°C to -80°C; protect from light and moisture to ensure stability. Avoid repeated freeze-thaw cycles [1] [3]. |

Experimental Protocol for Antioxidant and Cytoprotective Assays

The following diagram illustrates a typical experimental workflow for evaluating the cytoprotective effects of this compound in HepG2 cells, based on a peer-reviewed study [4]:

This workflow is based on a specific experimental design [4]. Below are the key methodological details:

- Cell Line: Human hepatoma-derived HepG2 cells, stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid [4].

- Compound Preparation: this compound was dissolved in DMSO, with the final concentration of DMSO in the culture media not exceeding 0.1% (v/v). A vehicle control with 0.1% DMSO was included [4].

- Pre-treatment: Cells were pre-treated with this compound (3-30 µM) for 12 hours to allow for the activation of endogenous antioxidant defense systems prior to oxidative insult [4].

- Oxidative Stress Induction: Injury was induced by exposure to tert-butyl hydroperoxide (t-BHP) for 30 minutes to several hours [4].

- Assay Endpoints:

- Cell Viability: Measured to assess cytoprotective effects [4].

- Intracellular ROS: Quantified using fluorescent probes like DCFH-DA [4].

- Luciferase Activity: Measured in cell lysates to report on Nrf2/ARE pathway activation [4].

- Nuclear Nrf2 Accumulation: Assessed by Western Blot or immunofluorescence [4].

- Gene Expression: mRNA levels of Nrf2-target genes (GCLC, GCLM, NQO1) analyzed by RT-qPCR [4].

Mechanism of Action and Signaling Pathway

The cytoprotective effect of this compound is mediated through the activation of the Nrf2/ARE signaling pathway, as illustrated below:

Key experimental evidence supporting this mechanism includes:

- ERK Dependency: Pre-treatment with the ERK inhibitor PD98059 completely abrogated this compound-induced increases in ARE-luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes [4].

- Antioxidant Gene Upregulation: Treatment with this compound (30 µM) increased both mRNA and protein levels of Nrf2-target genes, including GCLC, GCLM, and NQO1 [1] [4].

- GSH Elevation: A dramatic increase (~5-fold) in cellular glutathione content was observed in HepG2 cells treated with this compound for 12 hours [4].

Important Research Use Considerations

- DMSO Vehicle Control: The use of DMSO as a vehicle is standard, but its concentration should be carefully controlled, as high concentrations (e.g., ≥0.4%) can themselves activate Nrf2 [4].

- Beyond Antioxidant Effects: this compound also demonstrates other bioactivities, including anticancer activity against colon cancer cell lines (Caco-2) and anti-inflammatory and anti-apoptotic effects in animal models [1] [3] [5].

References

- 1. This compound | Methoxyflavonoid [medchemexpress.com]

- 2. | anti-picornavirus compound | InvivoChem this compound [invivochem.com]

- 3. | Pogostemon cablin Bentham | Anticancer | TargetMol this compound [targetmol.com]

- 4. Possible Role of ERK-Dependent Nrf2 Activation [pmc.ncbi.nlm.nih.gov]

- 5. Trimethoxy flavone, this compound containing pogostemon ... [sciencedirect.com]

Signaling Pathway and Experimental Workflow

The antioxidant effect of pachypodol is primarily mediated through the ERK-dependent Nrf2-ARE pathway [1]. The diagram below illustrates this key signaling mechanism.

ERK-dependent Nrf2 activation pathway by this compound. ERK inhibition ablates the effect, confirming the mechanism. [1]

Key experimental evidence for this pathway includes:

- ERK Phosphorylation: Treatment with this compound increased levels of phosphorylated ERK in HepG2 cells [1].

- Inhibition Studies: Using the ERK inhibitor PD98059 completely blocked this compound-induced ARE-luciferase activity, nuclear Nrf2 accumulation, and upregulation of antioxidant enzyme mRNA [1].

- Gene Expression Analysis: Confirmed upregulation of Nrf2-target genes (GCLC, GCLM, NQO1) at mRNA and protein levels [1].

- Functional Assays: Demonstrated a dramatic increase (~5-fold) in cellular glutathione levels and protection from t-BHP-induced cell death [1].

Analytical Methods for this compound

Reliable analysis is crucial for pharmaceutical development. The table below outlines standard techniques for detecting and quantifying this compound.

| Technique | Application | Key Features |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] | Quantitative analysis in biological matrices (e.g., rat plasma) [2] | High sensitivity and specificity; ideal for pharmacokinetic studies. |

| Ultra-High Performance Liquid Chromatography (UHPLC) [2] | Separation from complex mixtures and impurities [2] | Faster analysis and higher resolution compared to HPLC. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Structural elucidation and identity/purity confirmation [2] | Provides definitive atomic-level structural information. |

A representative protocol for pharmacokinetic analysis in rat plasma uses UHPLC-MS/MS [2]:

- Sample Preparation: Liquid-liquid extraction (LLE) with acidified ethyl acetate.

- Chromatography: Reverse-phase C18e column with a mobile phase of acetonitrile:water (with 0.1% formic acid).

- Detection: Tandem mass spectrometry in positive ion electrospray ionization mode.

Summary of Pharmacological Potential

Research indicates this compound is a promising multi-target therapeutic candidate.

- Liver Protection: Shows strong hepatoprotective effects against toxins like cisplatin, mediated by antioxidant, anti-inflammatory, and anti-apoptotic activities [3].

- Neuroprotection Potential: In-silico studies predict good blood-brain barrier permeability and interaction with key brain receptors, suggesting potential for neurodegenerative disease therapy [4].

- Reproductive Toxicity Mitigation: Demonstrates efficacy in alleviating testicular toxicity caused by environmental pollutants [5].

- Drug-like Properties: Computational ADME profiling indicates this compound has favorable drug-likeness and follows Lipinski's Rule of Five, supporting its potential as an oral drug candidate [4].

References

- 1. Possible Role of ERK-Dependent Nrf2 Activation [pmc.ncbi.nlm.nih.gov]

- 2. Analysis Service - Creative Proteomics this compound [creative-proteomics.com]

- 3. , a this compound Flavonoid, Mitigates Cisplatin-induced... Plant [sciepub.com]

- 4. Exploring the Neuroprotective Potentials of Flavonoid Metabolites in... [dovepress.com]

- 5. This compound attenuates Perfluorooctane sulphonate ... [sciencedirect.com]

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Pachypodol from Pogostemon cablin

Introduction and Chemical Profile

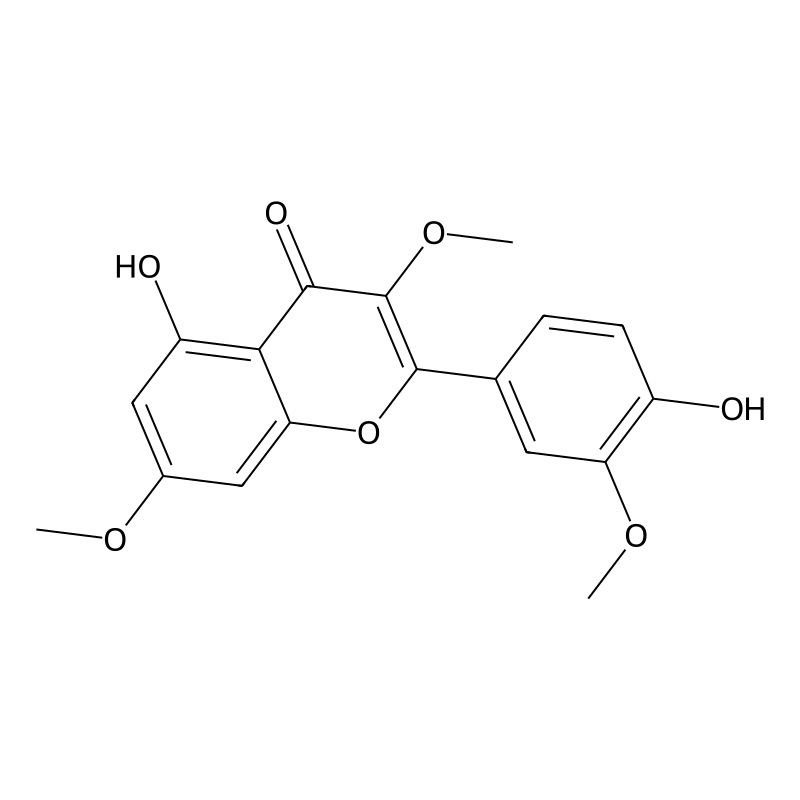

Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone; C₁₈H₁₆O₇) is a methoxylated flavonoid first isolated from the leaves of Pogostemon cablin Benth. (patchouli) and has since been identified in various other medicinal plants. This bioactive compound belongs to the flavonol subclass and is characterized by its specific methylation pattern, which significantly influences its pharmacological properties and bioavailability. As a natural product with diverse therapeutic potential, this compound has attracted considerable scientific interest in recent years for drug discovery and development applications [1] [2].

The compound is typically isolated through bioactivity-guided fractionation using repeated column chromatography on silica gel, often combined with modern separation techniques like centrifugal partition chromatography (CPC) [3]. More than 140 bioactive substances have been identified in P. cablin, with this compound representing one of the most pharmacologically promising non-volatile constituents [1]. Its molecular structure features a flavonoid backbone with specific methoxy groups at positions 3, 3', and 7, and hydroxyl groups at positions 4' and 5, which are crucial for its biological activities and interaction with molecular targets [3].

Comprehensive Pharmacological Activities

This compound exhibits a remarkably diverse range of biological activities, making it a promising candidate for various therapeutic applications. The table below summarizes its key pharmacological activities with corresponding experimental evidence:

Table 1: Comprehensive Pharmacological Profile of this compound

| Pharmacological Activity | Experimental Model/System | Key Findings/Mechanisms | Reference |

|---|---|---|---|

| Antioxidant | HepG2 cells | Activation of Nrf2/ARE pathway; ERK-dependent Nrf2 activation; ↑ Nuclear Nrf2 accumulation; ↑ mRNA levels of GCLC, GCLM, and NQO1 | [3] |

| Anti-inflammatory | LPS-induced ALI murine model | Inhibition of inflammation; Protection of tight junctions in endothelial and lung epithelial cells; Modulation of AhR/NF-κB signaling pathway | [4] |

| Anticancer | Not specified in available results | Reported cytotoxic and antitumor activities | [1] [2] |

| Antimicrobial | Not specified in available results | Broad-spectrum antimicrobial and antiviral activities | [1] [2] |

| Antidepressant | Not specified in available results | Modulation of neurological pathways | [1] |

| Antiemetic | Not specified in available results | Traditional use in Chinese medicine for vomiting | [1] [2] |

| Cytoprotective | HepG2 cells exposed to t-BHP | Protection against oxidative stress-induced cell death; Attenuation of ROS production | [3] |

| Acute Lung Injury Treatment | LPS-induced ALI mice; Liposomal formulation | Alleviation of lung protein-rich edema and lung injury; Improved pulmonary function; Repair of lung epithelial-endothelial barriers | [4] |

Antioxidant and Cytoprotective Mechanisms

The antioxidant properties of this compound represent one of its most thoroughly characterized pharmacological activities. Research demonstrates that this compound activates the Nrf2/ARE pathway, a master regulator of cellular antioxidant defense systems [3]. In HepG2 cells (human hepatoma cell line), this compound treatment significantly enhanced antioxidant response element (ARE)-driven luciferase activity in a concentration-dependent manner, with statistically significant increases observed at concentrations as low as 10 μM [3].

The molecular mechanism involves extracellular signal-regulated kinase (ERK)-dependent Nrf2 activation. This compound treatment increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [3]. This nuclear accumulation of Nrf2 upregulates the expression of cytoprotective genes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC, GCLM) and NAD(P)H:quinone oxidoreductase 1 (NQO1) [3]. The critical role of ERK signaling was confirmed through inhibition experiments with PD98059, which completely abrogated this compound-induced increases in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes [3].

Table 2: Effects of this compound on Oxidative Stress Parameters in HepG2 Cells

| Parameter | Effect of this compound | Significance |

|---|---|---|

| t-BHP-induced cell death | Significant prevention with 12h pretreatment | Concentration-dependent cytoprotection |

| Intracellular ROS levels | Clear attenuation of t-BHP-induced ROS | ~3-fold increase by t-BHP alone reduced by this compound pretreatment |

| Nuclear Nrf2 accumulation | Obvious increase after 6h exposure | Concentration-dependent effect |

| Cellular glutathione content | Increased | Enhanced cellular antioxidant capacity |

| ARE-luciferase activity | Enhanced in concentration-dependent manner | Significant from 10 μM concentration |

The cytoprotective efficacy of this compound was demonstrated in tert-butylhydroperoxide (t-BHP)-induced oxidative stress models in HepG2 cells. t-BHP alone reduced cell viability to approximately 35% of control levels, but pretreatment with this compound for 12 hours significantly prevented this oxidative stress-induced cell death in a concentration-dependent manner [3]. This protective effect was not observed with only 1-hour pretreatment, indicating that prolonged exposure is necessary for the activation of endogenous antioxidant defense systems [3].

Anti-inflammatory Activity and Acute Lung Injury Applications

Recent investigations have revealed promising anti-inflammatory applications for this compound, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A 2024 study developed a lung-targeting nanomedicine by encapsulating this compound in dipalmitoyl phosphatidylcholine (DPPC) liposomes (Pac-lipo) to improve its delivery and efficacy [4].

The anti-inflammatory mechanism of this compound involves modulation of the AhR/NF-κB signaling pathway. In LPS-induced ALI murine models, this compound treatment significantly relieved inflammatory responses in lung tissues, including reduction of edema, lung injury, and inhibition of inflammatory cytokine production [4]. The compound demonstrated protective effects on tight junctions of endothelial and lung epithelial cells against LPS-induced damage, helping to maintain pulmonary barrier integrity [4].

The therapeutic outcomes observed in ALI models include alleviation of lung protein-rich edema, improved pulmonary function, and repair of lung epithelial-endothelial barriers [4]. RNA sequencing, molecular docking, and western blotting analyses confirmed that this compound exerts its effects through multi-target actions against inflammation and barrier disruption [4].

Experimental Protocols and Methodologies

Bioactivity-Guided Isolation Protocol

The isolation of this compound from P. cablin typically follows a bioactivity-guided approach to ensure the compound's pharmacological relevance:

- Extraction: Dried leaves of P. cablin are extracted with methanol using standard extraction procedures [3].

- Fractionation: The crude methanol extract undergoes solvent-solvent fractionation, typically starting with n-hexane fractionation [3].

- Chromatographic Separation: Bioactive fractions are subjected to repeated column chromatography on silica gel. Centrifugal partition chromatography (CPC) has been successfully employed as an efficient alternative for the bioactivity-guided isolation of natural compounds [3].

- Identification and Characterization: Isolation and identification are confirmed through direct comparison of spectroscopic data (NMR, MS) with literature values [3]. HPLC analysis is used to monitor the isolation process and assess purity.

Antioxidant Activity Assessment

The evaluation of antioxidant activity typically involves multiple complementary assays:

- ARE-Luciferase Reporter Assay: HepG2 cells stably transfected with pGL4.37 plasmid containing four copies of an ARE are treated with this compound. ARE-driven luciferase activities are measured in cell lysates using a luminometer [3].

- Nuclear Translocation Assessment: Nuclear accumulation of Nrf2 is evaluated by measuring Nrf2 expression in nuclear fractions using western blotting [3].

- Gene Expression Analysis: mRNA levels of Nrf2 target antioxidants (GCLC, GCLM, NQO1) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) [3].

- Cytoprotection Assay: HepG2 cells are pretreated with this compound for 12 hours before exposure to t-BHP. Cell viability is assessed using MTT or similar colorimetric assays [3].

- ROS Measurement: Intracellular ROS levels are determined using fluorescent probes such as DCFH-DA after treatment with this compound and oxidative stress inducers [3].

Anti-inflammatory Evaluation

For assessment of anti-inflammatory activity, particularly in ALI models:

- In Vitro Models: LPS-induced inflammation in cell cultures, examining effects on inflammatory mediators and barrier function [4].

- In Vivo ALI Models: LPS-induced ALI in murine models, with evaluation of lung injury scores, inflammatory cell infiltration, and cytokine levels in bronchoalveolar lavage fluid [4].

- Barrier Function Assessment: Measurement of transepithelial/transendothelial electrical resistance and permeability to macromolecules [4].

- Molecular Mechanism Studies: RNA sequencing, western blotting, and molecular docking studies to identify targets and pathways [4].

Analytical Methods and Pharmacokinetics

Analytical Techniques for this compound

Several advanced analytical techniques have been employed for the identification, quantification, and characterization of this compound:

Table 3: Analytical Methods for this compound Quantification and Characterization

| Method | Applications | Key Features | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Qualitative and quantitative analysis in various matrices | High sensitivity and specificity; enables determination of molecular weight and structural details | [5] |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Separation from similar compounds and impurities | Faster analysis and higher resolution than conventional HPLC; often coupled with MS for accurate quantification | [5] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile derivatives | Efficient separation and precise analysis; suitable for essential oils and aromatic plant extracts | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity | Provides critical structural insights; reveals atom arrangements and molecular framework; non-destructive technique | [5] |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted using UHPLC-MS/MS methods in rat plasma. The developed method demonstrated excellent performance characteristics, including high selectivity, linearity, sensitivity, and precision for the quantification of this compound [5].

Stability studies revealed satisfactory short-term stability under various conditions but indicated compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [5]. Pharmacokinetic evaluation in rats revealed significant differences in key parameters between this compound and related compounds, suggesting distinct metabolic profiles influenced by hydrophobicity [5].

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several research gaps need to be addressed:

- Clinical Evidence: Most studies remain at the preclinical stage, with no clinical trial data reported in the available literature [1] [3] [2].

- Formulation Challenges: The poor water solubility of this compound limits its clinical application, necessitating advanced delivery systems such as the liposomal formulation developed for ALI treatment [4].

- Comprehensive Toxicity Studies: Systematic toxicity and safety profiles of this compound are not well-documented in the available literature [1] [2].

- Detailed Mechanism Elucidation: While several mechanisms have been proposed, comprehensive understanding of this compound's molecular targets and signaling pathways requires further investigation [3] [4].

Future research should focus on addressing these gaps through well-designed preclinical toxicology studies, development of optimized formulations to enhance bioavailability, and ultimately, clinical trials to validate therapeutic efficacy in humans. The integration of modern drug development approaches, such as targeted delivery systems and structure-activity relationship studies, could further enhance the therapeutic potential of this promising natural compound.

Visual Representation of Key Mechanisms

The following diagram illustrates the primary molecular mechanisms underlying this compound's antioxidant and anti-inflammatory activities:

Diagram 1: Molecular mechanisms of this compound showing Nrf2/ARE antioxidant pathway and AhR/NF-κB anti-inflammatory pathway

The experimental workflow for evaluating this compound's effects, particularly in acute lung injury models, involves the following key steps:

Diagram 2: Comprehensive research workflow for evaluating this compound's therapeutic effects from isolation to mechanistic studies

References

- 1. A Comprehensive Review on Pharmacological Activities of ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activities and mechanisms of action of ... [cmjournal.biomedcentral.com]

- 3. Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]

- 4. Natural this compound integrated, lung targeted and inhaled ... [sciencedirect.com]

- 5. Analysis Service - Creative Proteomics this compound [creative-proteomics.com]

Pachypodol isolation from Pogostemon cablin leaves

Botanical Source and Crude Extract Preparation

The initial steps involve preparing a crude extract rich in flavonoids from the plant material.

- Plant Material: Dried leaves of Pogostemon cablin (Blanco) Benth are used [1].

- Initial Extraction: One kilogram of powdered leaves is extracted with 80% ethanol by reflux at 80°C [1]. The extract is filtered, combined, and concentrated under reduced pressure [1].

- Liquid-Liquid Partitioning: The concentrated aqueous ethanol extract is further partitioned with n-hexane to remove non-polar constituents, yielding a crude extract for subsequent separation [1].

Isolation and Purification of Pachypodol

The core isolation process employs High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC, offering high recovery and purity.

- Separation Principle: HSCCC is a support-free liquid-liquid partition chromatography that eliminates irreversible adsorption, ensuring excellent recovery of target compounds [1].

- Optimized Two-Phase Solvent System: The key to successful HSCCC separation is the solvent system n-hexane–ethyl acetate–methanol–water in a volume ratio of 11:5:11:5 [1]. The partition coefficient (K) of target compounds should be determined by HPLC to verify the suitability of this system [1].

- HSCCC Procedure: The coiled column is filled with the upper organic stationary phase. The lower aqueous mobile phase is then pumped through at 1.5 mL/min while the apparatus rotates at 800 rpm. After equilibrium, the crude sample is injected [1].

- Final Purification: Fractions containing this compound from HSCCC are evaporated and purified by reversed-phase preparative HPLC using a C18 column to achieve high purity (e.g., 96%) [1].

The workflow below illustrates the complete isolation and analysis process.

Workflow for this compound isolation and identification from Pogostemon cablin.

Identification and Pharmacological Profile

Once isolated, this compound must be rigorously identified and characterized.

- Structural Elucidation: The identity of this compound is confirmed through spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESI-MSn) and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) [1] [2]. Its chemical formula is C₁₈H₁₆O₇ [3] [4] [5].

- Pharmacological Activities: this compound exhibits a wide range of biological activities, as summarized below.

Table 1: Documented Pharmacological Activities of this compound

| Pharmacological Activity | Description / Model System |

|---|---|

| Antioxidant | Activates the Nrf2/ARE pathway, increases cellular glutathione, and protects HepG2 liver cells from oxidative stress [6]. |

| Anti-inflammatory | Traditionally implicated in treating inflammatory diseases; specific mechanistic studies are an active area of research [3] [7]. |

| Antimicrobial | Shows activity against various microbes; molecular docking studies suggest potential inhibition of Staphylococcal Enterotoxin B (SEB) [7]. |

| Anticancer | Reported to possess cytotoxic activity against various cancer cells [3] [5]. |

| Antiviral | Demonstrated to have general antiviral properties [3] [5]. |

| Antiemetic | Used traditionally to treat nausea and vomiting [3] [5]. |

Mechanism of Antioxidant Action

Research has elucidated a key molecular mechanism behind this compound's antioxidant effect.

- Pathway: this compound induces the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK) [6].

- Effect: Activated ERK promotes the nuclear translocation of the transcription factor Nrf2 [6].

- Outcome: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of cytoprotective genes like GCLC, GCLM, and NQO1, enhancing the cell's antioxidant defense system [6].

- Validation: The critical role of ERK was confirmed using the inhibitor PD98059, which abrogated this compound-induced Nrf2 activation and cytoprotection [6].

The diagram below illustrates this cellular pathway.

Proposed mechanism for this compound's antioxidant effects via ERK-Nrf2-ARE pathway.

- Key Insight: The isolation of this compound is most efficient when combining the high-load capacity of HSCCC with the high-resolution power of preparative HPLC [1].

- Research Note: While numerous activities are reported, the antioxidant mechanism through ERK-Nrf2 activation is particularly well-characterized in HepG2 cells [6]. Further studies may be needed to fully elucidate the mechanisms behind other activities like anti-inflammatory and antimicrobial effects.

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE ... [pmc.ncbi.nlm.nih.gov]

- 2. [Chemical constituents of Pogostemon cablin (Blanco) Benth] [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Pharmacological Activities of ... [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Pharmacological Activities of ... [mdpi.com]

- 5. A Bioactive Compound of an Aromatic Medicinal Plant ... [pubmed.ncbi.nlm.nih.gov]

- 6. Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]

- 7. Molecular insights into the binding affinity and inhibitory ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Pachypodol Analysis Using LC-MS/MS: Method Development, Validation, and Pharmacological Applications

Introduction to Pachypodol and Analytical Significance

This compound (C₁₈H₁₆O₇), identified chemically as 4′,5-dihydroxy-3,3′,7-trimethoxyflavone, is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli) [1] [2]. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and hepatoprotective effects [3] [1] [4]. The analytical characterization and quantification of this compound is therefore crucial for understanding its pharmacokinetic behavior, stability profiles, and therapeutic potential in drug discovery and herbal product standardization [3].

Advanced analytical techniques, particularly Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS), have emerged as the methodology of choice for this compound analysis due to their exceptional sensitivity, selectivity, and ability to detect and quantify this compound in complex biological matrices [3] [5]. The development of robust LC-MS/MS protocols enables researchers to address critical questions regarding this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental parameters influencing both the safety and efficacy of potential therapeutic interventions [3]. This application note provides comprehensive methodologies and protocols for this compound analysis using LC-MS/MS platforms, with specific applications in pharmacological research, quality control, and drug discovery.

Analytical Methods for this compound Quantification

LC-MS/MS Techniques and Parameters

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for sensitive and selective detection and quantification of this compound in various sample matrices. The technique synergistically merges the separation prowess of high-performance liquid chromatography (HPLC) with the detailed mass analysis capabilities of tandem mass spectrometry (MS/MS) [3]. The implementation of LC-MS/MS significantly augments both sensitivity and specificity, facilitating the accurate discernment and quantitation of this compound amidst intricate biological matrices such as plasma, plant extracts, and herbal products [3] [5].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Application Notes |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Alternative: Reverse-phase C18e column |

| Column Temperature | 25°C | Consistent temperature control critical for retention time reproducibility |

| Mobile Phase A | 0.1% Formic acid in water | Enhances ionization in positive mode |

| Mobile Phase B | Acetonitrile or Methanol (LC-MS grade) | Acetonitrile preferred for better peak shape |

| Gradient Program | 0–4 min: 14%–53% B; 4–5 min: 53%–100% B; 5–7 min: 100% B | Total run time: 7 minutes |

| Flow Rate | 0.3 mL/min | Optimal for UPLC separations |

| Injection Volume | 5 μL | Partial loop injection recommended for precision |

For mass spectrometric detection, the Multiple Reaction Monitoring (MRM) mode has been successfully employed for this compound quantification with both positive and negative ionization [5]. The mass spectrometer parameters should be optimized as follows: drying gas (N₂) temperature: 320°C; gas flow rate: 7 L/min; atomizer pressure: 35 psi; and capillary voltage: 3500 V [5]. The specific MRM transitions for this compound and other co-analyzed flavonoids should be established during method development, focusing on the most abundant and specific product ions for each analyte [5].

Sample Preparation and Extraction Methods

Proper sample preparation is critical for accurate this compound quantification, particularly when dealing with complex matrices. For plant materials such as Pogostemon cablin, efficient extraction of this compound can be achieved using 85% ethanol under heated reflux conditions (twice for 1.5 hours each) followed by filtration and concentration under reduced pressure [5]. For biological samples including plasma, serum, or tissue homogenates, protein precipitation with acetonitrile represents the most effective clean-up procedure [5].

Table 2: Sample Requirements for this compound Analysis Across Different Matrices

| Sample Type | Recommended Volume | Preparation Notes |

|---|---|---|

| Plant Extracts | 100-500 mg | Homogenize in liquid nitrogen prior to extraction |

| Biological Matrices (serum/plasma) | 100-500 µL | Protein precipitation with 3 volumes of acetonitrile |

| Herbal Supplements | 50-200 mg | Grind to uniform powder before extraction |

| Cell Culture Supernatants | 0.5-1 mL | Centrifuge at 10,000 × g to remove cellular debris |

| Tissue Homogenates | 50-200 mg | Homogenize in PBS (1:5 w/v) before extraction |

| Aqueous Extracts | 1-5 mL | Lyophilize and reconstitute in mobile phase |

Liquid-liquid extraction (LLE) with acidified ethyl acetate has been demonstrated as highly effective for extracting this compound and related methoxylated flavones from rat plasma, ensuring efficient analyte recovery while minimizing matrix effects [3]. The addition of stable isotope-labeled internal standards (when available) significantly improves quantification accuracy by correcting for variations in sample preparation and instrument response [6]. For untargeted metabolomics studies investigating this compound and its metabolites, quality control measures should include instrument calibration, blank runs, replicate analyses, and data normalization to ensure analytical reliability [6].

Pharmacological Applications of this compound Analysis

Pharmacokinetic Studies

LC-MS/MS analysis of this compound has enabled comprehensive pharmacokinetic investigations that are essential for understanding its in vivo behavior and therapeutic potential. A recent study developed and validated a sensitive UPLC-MS/MS method for the simultaneous determination of 15 bioactive components, including this compound, in rat plasma after oral administration of Pogostemon cablin extract [5]. This methodological approach revealed critical insights into the absorption characteristics and elimination profiles of this compound, demonstrating its detectability in plasma and enabling the calculation of essential pharmacokinetic parameters such as area under the curve (AUC), clearance (Cl), half-life (t₁/₂), and mean residence time (MRT) [3] [5].

Stability studies conducted as part of pharmacokinetic investigations have revealed that this compound exhibits satisfactory short-term stability under various handling conditions but may display compromised long-term stability, particularly when subjected to repeated freeze-thaw cycles and extended storage durations [3]. These findings highlight the importance of proper sample handling and storage conditions for reliable this compound quantification in long-term pharmacokinetic studies. Additionally, comparative pharmacokinetic evaluation in rats has revealed significant differences in key parameters between this compound and structurally related methoxylated flavones, suggesting distinct metabolic profiles potentially influenced by compound-specific characteristics such as hydrophobicity [3].

Bioactive Compound Screening and Quality Control

The analysis of this compound extends beyond pharmacokinetic studies to include bioactive compound screening and quality control of herbal products. Creative Proteomics offers specialized this compound analysis services that encompass qualitative and quantitative analysis, purity assessment, metabolite profiling, and pharmacological activity screening [3]. These services facilitate the comprehensive evaluation of this compound's therapeutic potential and its standardization in herbal preparations.

In quality control applications, this compound analysis is crucial for ensuring the authenticity, potency, and safety of herbal products containing Pogostemon cablin [3] [7]. By quantifying this compound content and monitoring for potential adulteration or contamination, manufacturers can implement robust quality control measures to safeguard consumer health and maintain product integrity [3]. Furthermore, chemical profiling studies employing HPLC-Q-TOF-MS have successfully identified and characterized this compound in Pogostemon cablin samples, establishing it as one of the 33 flavonoids present in this medicinal herb and providing a scientific basis for its use as a quality marker [7].

Experimental Protocols

UPLC-MS/MS Protocol for Simultaneous Determination of Multiple Components in Rat Plasma

Principle: This protocol describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and 14 other bioactive components in rat plasma following oral administration of Pogostemon cablin extract [5]. The method demonstrates excellent accuracy, precision, and sensitivity for pharmacokinetic studies.

Materials and Reagents:

- Standard compounds: this compound (purity ≥98%) and other analytes

- Internal standard: Icariin

- Solvents: HPLC-grade methanol, acetonitrile, and formic acid

- Pogostemon cablin extract: Prepared by reflux extraction with 85% ethanol

Instrumentation and Conditions:

- UPLC System: Agilent-1290 with binary pump, autosampler, and column compartment

- Mass Spectrometer: Agilent-6470 triple quadrupole with electrospray ionization (ESI)

- Chromatographic Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

- Mobile Phase: A) 0.1% formic acid in water; B) acetonitrile

- Gradient Elution: 0-4 min (14%-53% B), 4-5 min (53%-100% B), 5-7 min (100% B)

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode with both positive and negative ionization

Sample Preparation Procedure:

- Plasma Processing: Thaw frozen plasma samples on ice and vortex for 30 seconds.

- Aliquoting: Transfer 100 μL of plasma into a 1.5 mL microcentrifuge tube.

- Internal Standard Addition: Add 20 μL of icariin working solution (appropriate concentration).

- Protein Precipitation: Add 300 μL of ice-cold acetonitrile, vortex vigorously for 2 minutes.

- Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C.

- Sample Transfer: Carefully transfer 200 μL of supernatant to a new vial.

- Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitution: Reconstitute the residue with 100 μL of initial mobile phase conditions.

- Centrifugation: Centrifuge at 13,000 × g for 5 minutes before UPLC-MS/MS analysis.

Method Validation Parameters:

- Linearity: Calibration curves prepared over appropriate concentration range (r² > 0.995)

- Precision: Intra-day and inter-day precision with RSD < 15%

- Accuracy: Recovery rates ranging from 70.6% to 104.5%

- Matrix Effects: Ranging from 67.4% to 104.8%

- Stability: Bench-top, freeze-thaw, and long-term stability assessed

Applications: This validated method is suitable for comprehensive pharmacokinetic studies of Pogostemon cablin extracts, enabling the simultaneous monitoring of this compound along with multiple co-administered compounds to understand potential interactions and collective pharmacokinetic behavior [5].

Pathway Mechanisms and Experimental Workflows

Molecular Mechanisms of this compound Activity

This compound exhibits significant antioxidant and cytoprotective effects through activation of the Nrf2-ARE pathway, as demonstrated in HepG2 cells [4]. The compound protects hepatocytes from oxidative injury by enhancing the endogenous antioxidant defense system through ERK-dependent Nrf2 activation [4]. Specifically, this compound increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [4]. This nuclear accumulation of Nrf2 upregulates the expression of antioxidant genes including GCLC, GCLM, and NQO1, resulting in increased cellular glutathione content and enhanced antioxidant capacity [4].

The following diagram illustrates this molecular mechanism:

Diagram 1: Molecular mechanism of this compound-mediated cytoprotection through ERK-dependent Nrf2 activation

Experimental evidence confirms that inhibition of ERK phosphorylation by PD98059 completely abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound, establishing the critical role of ERK signaling in this pathway [4]. This mechanism explains the observed protective effects of this compound against tert-butylhydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells, where pretreatment with this compound significantly attenuated ROS production and prevented cell death [4].

Analytical Workflow for this compound Analysis

The comprehensive analysis of this compound in various matrices follows a systematic workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. The following diagram outlines this process:

Diagram 2: Comprehensive analytical workflow for this compound analysis in biological and plant samples

This workflow highlights the integrated approach necessary for reliable this compound analysis, with each stage requiring careful optimization and validation to ensure accurate and reproducible results across different sample types and concentrations.

Conclusion

The application notes and protocols detailed in this document provide comprehensive methodologies for the analysis of this compound using LC-MS/MS platforms. The sophisticated analytical approaches outlined enable precise quantification of this compound in complex matrices, yielding valuable insights into its pharmacokinetic behavior, therapeutic mechanisms, and potential applications in drug development and quality control of herbal products. The experimental protocols have been validated according to rigorous analytical standards, ensuring their reliability for pharmaceutical and clinical research applications.

Future directions in this compound analysis should focus on expanding applications to include metabolite identification, in vivo tissue distribution studies, and clinical pharmacokinetic investigations in human subjects. Additionally, the development of high-throughput methods and automated sample preparation techniques could further enhance the efficiency and accessibility of this compound analysis in various research and industrial settings.

References

- 1. A Comprehensive Review on Pharmacological Activities of ... [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Therapeutic Potential of Patchouli Leaves [mdpi.com]

- 3. This compound Analysis Service [creative-proteomics.com]

- 4. Possible Role of ERK-Dependent Nrf2 Activation [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of multiple components in rat ... [frontiersin.org]

- 6. LC-MS Plant Metabolomics Service [creative-proteomics.com]

- 7. Chemical profiling and quality evaluation of Pogostemon ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Pachypodol: Qualitative, Quantitative Analysis and Bioactivity Assessment

Introduction to Pachypodol

This compound (IUPAC name: 4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a biologically significant O-methylated flavonol found in various medicinal plants, particularly Pogostemon cablin Benth. (patchouli) [1] [2]. This methoxyflavonoid has attracted substantial research interest due to its diverse pharmacological activities, including potent antioxidant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties [3]. The compound's chemical structure consists of a flavonoid backbone with specific methoxy and hydroxy substitutions that govern its physicochemical behavior and biological interactions [1]. Recent studies have demonstrated that this compound exerts cytoprotective effects against oxidative stress-induced damage in HepG2 cells through ERK-dependent Nrf2 activation pathways [2], highlighting its potential therapeutic relevance for hepatic disorders and other oxidative stress-related conditions. These application notes provide comprehensive analytical protocols and experimental methodologies for qualitative and quantitative analysis of this compound, supporting standardization and further pharmacological investigation of this promising natural compound.

Chemical Identity and Structural Properties

This compound is classified chemically as a trimethoxyflavone with the molecular formula C₁₈H₁₆O₇ and a molar mass of 344.319 g·mol⁻¹ [1]. The compound's systematic IUPAC name is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one, and it is also known as quercetin 3,7,3'-trimethyl ether [1]. Structurally, this compound features a flavonoid backbone composed of three rings (A, B, and C) with specific substituent patterns that significantly influence its physicochemical properties and bioactivity. The methoxy groups at positions 3, 7, and 3' contribute to the compound's moderate lipophilicity, while the hydroxy groups at positions 5 and 4' enable hydrogen bonding and contribute to its antioxidant capacity through free radical scavenging activity [2] [3].

Table 1: Fundamental Chemical Characteristics of this compound

| Property | Description |

|---|---|

| IUPAC Name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one |

| Molecular Formula | C₁₈H₁₆O₇ |

| Molar Mass | 344.319 g·mol⁻¹ |

| Classification | O-methylated flavonol, trimethoxyflavone |

| Synonyms | Quercetin 3,7,3'-trimethyl ether |

| Natural Sources | Pogostemon cablin, Calycopteris floribunda, Croton ciliatoglanduliferus |

| Bioactivities | Antioxidant, cytoprotective, anticancer, anti-inflammatory, antimicrobial |

The structural arrangement of this compound allows for specific molecular interactions with biological targets and analytical matrices. The compound exhibits limited water solubility, which presents formulation challenges for therapeutic applications [3]. Recent computational studies have explored encapsulation strategies using cyclodextrin complexes to enhance solubility and bioavailability while maintaining biological activity [3]. Understanding these fundamental chemical properties is essential for developing appropriate analytical methods and experimental protocols for this compound isolation, quantification, and bioactivity assessment.

Qualitative and Quantitative Analytical Methods

Extraction and Isolation Techniques

Efficient extraction of this compound from plant materials requires optimized protocols that account for the compound's moderate polarity and stability characteristics. The bioactivity-guided fractionation approach has proven successful for isolating this compound from Pogostemon cablin [2]. The process begins with preparing a crude methanol extract from dried leaves using standard maceration or Soxhlet extraction techniques [2]. The methanol extract is subsequently partitioned with non-polar solvents, typically beginning with n-hexane, to separate this compound from highly polar compounds and chlorophyll [2]. The n-hexane fraction, enriched with methoxyflavonoids, is then subjected to advanced separation techniques such as Centrifugal Partition Chromatography (CPC) or preparative High-Performance Liquid Chromatography (HPLC) for final purification [2].

For qualitative analysis, chromatographic fingerprinting provides reliable identification of this compound in complex mixtures. HPLC analysis with diode-array detection typically shows characteristic UV-Vis spectra with absorption maxima at approximately 255 and 350 nm, consistent with its flavonoid structure [2]. Mass spectrometric detection (LC-MS) further confirms identity through molecular ion detection at m/z 344.1 [M+] and characteristic fragmentation patterns [2]. Advanced spectroscopic techniques including NMR spectroscopy (¹H and ¹³C) provide definitive structural confirmation through comparison with reference data from literature [2].

Quantitative Analysis Methods

Accurate quantification of this compound requires validated analytical methods with appropriate sensitivity and specificity. Reverse-phase HPLC with UV detection represents the most widely employed approach for routine quantification [2]. The method typically utilizes a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water-acetonitrile or water-methanol gradients acidified with 0.1% formic acid to enhance peak shape [2]. The flow rate is generally maintained at 1.0 mL/min with column temperature stabilized at 30-40°C, and detection wavelengths set at 254-350 nm [2].

Table 2: Analytical Techniques for this compound Qualification and Quantification

| Method | Experimental Conditions | Key Parameters | Applications |

|---|

| HPLC-UV/Vis | Column: C18 (250×4.6mm, 5μm) Mobile phase: Water-acetonitrile gradient Flow rate: 1.0 mL/min Detection: 254-350 nm | Retention time: ~15-20 min LOD: ~0.1 μg/mL LOQ: ~0.3 μg/mL | Quality control, content uniformity, stability studies | | LC-MS/MS | Ionization: ESI positive mode Mass transition: 344.1→329.1 Collision energy: 20-30 eV | Linear range: 1-1000 ng/mL Precision: RSD <10% | Pharmacokinetic studies, metabolite identification | | Centrifugal Partition Chromatography | Solvent system: Hexane-ethyl acetate-methanol-water Mode: Descending Flow rate: 2-3 mL/min | Purity: >95% Recovery: >85% | Preparative isolation, reference standard production |

For enhanced sensitivity requirements, particularly in pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior detection capabilities [3]. The method typically employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of the mass transition 344.1→329.1 [3]. Validation parameters should include linearity (r² > 0.99), accuracy (85-115%), precision (RSD < 15%), and stability under various storage conditions according to ICH guidelines [2] [3]. These quantitative methods enable reliable measurement of this compound in plant materials, biological samples, and pharmaceutical formulations, supporting quality control and pharmacological research.

Bioactivity Assessment Protocols

Antioxidant and Cytoprotective Activity Assays

This compound demonstrates significant antioxidant properties and cytoprotective effects against oxidative stress-induced cellular damage [2]. Standardized protocols for assessing these activities provide valuable data for evaluating therapeutic potential. The ARE-luciferase reporter assay represents a key method for measuring Nrf2 pathway activation, a primary mechanism underlying this compound's antioxidant effects [2]. In this assay, HepG2 cells stably transfected with an ARE-driven luciferase plasmid are treated with this compound (typically 3-100 μM) for 12-24 hours, followed by luciferase activity measurement using commercial assay systems [2].

For evaluating cytoprotective effects, the tert-butylhydroperoxide (t-BHP) induced oxidative stress model in HepG2 cells provides a well-established experimental system [2]. Cells are pretreated with this compound (10-30 μM) for 12 hours before exposure to t-BHP (200-400 μM) for 30 minutes to 3 hours [2]. Cell viability is subsequently assessed using standard methods such as MTT assay, which measures mitochondrial reductase activity as an indicator of metabolic function [2]. Additionally, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), where oxidation yields fluorescent DCF measurable at excitation/emission wavelengths of 485/535 nm [2].

Molecular Mechanism Elucidation

Understanding the molecular mechanisms underlying this compound's bioactivity requires well-designed experimental protocols. The ERK-dependent Nrf2 activation pathway has been identified as a primary mechanism for this compound's antioxidant effects [2]. To investigate this pathway, researchers can employ Western blot analysis to detect nuclear Nrf2 accumulation and ERK phosphorylation [2]. Standard protocols involve separating nuclear and cytosolic fractions using commercial kits, followed by immunoblotting with anti-Nrf2 antibodies [2]. For ERK phosphorylation assessment, whole cell lysates are probed with phospho-ERK and total ERK antibodies to determine activation status [2].

To confirm pathway specificity, pharmacological inhibition studies using ERK inhibitors such as PD98059 (10-20 μM) are recommended [2]. Pretreatment with the inhibitor for 1-2 hours before this compound administration should abrogate Nrf2 nuclear translocation and subsequent antioxidant gene expression if the pathway is ERK-dependent [2]. Additional mechanistic insights can be gained through quantitative real-time PCR analysis of Nrf2-regulated genes including glutamate-cysteine ligase catalytic subunit (GCLC), modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. Cellular glutathione content, a critical antioxidant, can be measured using commercial kits based on the DTADNB recycling assay to further validate antioxidant effects at the biochemical level [2].

Table 3: Experimental Parameters for this compound Bioactivity Assessment

| Assay Type | Cell Line/Model | Treatment Conditions | Key Measurements | Expected Outcomes |

|---|

| ARE-Luciferase Reporter | HepG2 cells stably transfected with pGL4.37[luc2P/ARE/Hygro] | this compound: 10-100 μM for 12-24h Vehicle: 0.1% DMSO | Luminescence intensity Fold increase vs. control | Concentration-dependent increase in luciferase activity (2-4 fold at 30μM) | | Cytoprotection | HepG2 cells + t-BHP-induced oxidative stress | this compound pretreatment: 10-30 μM for 12h t-BHP: 200-400 μM for 30min-3h | Cell viability (MTT assay) ROS production (DCF fluorescence) | 20-40% improvement in viability at 30μM 30-50% reduction in ROS production | | Nrf2 Pathway Activation | HepG2 cells nuclear and cytosolic fractions | this compound: 10-30 μM for 6h PD98059: 10-20 μM (1h pretreatment) | Nuclear Nrf2 accumulation (Western blot) ERK phosphorylation | 2-3 fold increase in nuclear Nrf2 Reversal by ERK inhibition |

Computational and Formulation Approaches

Molecular Docking and Dynamics Simulations

Computational methods provide valuable insights into this compound's molecular interactions and potential formulation strategies. Molecular docking studies effectively predict binding orientations and affinities between this compound and biological targets or complexation agents [3]. Standard protocols utilize software such as AutoDock 4.2.6 with the Lamarckian Genetic Algorithm (LGA) for conformational sampling [3]. Typical parameters include grid box sizes of 40×40×40 points with 0.375 Å spacing, and 200 docking runs with 25,000,000 energy evaluations each to ensure comprehensive sampling [3]. For this compound, docking studies have demonstrated favorable interactions with cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin (HPβ-CDX), suggesting potential for solubility enhancement through inclusion complex formation [3].

Molecular dynamics (MD) simulations further characterize the stability and behavior of this compound complexes under physiological conditions [3]. Standard protocols employ software packages like GROMACS 2020.4 with the CHARMM36 force field [3]. Systems are typically solvated in water boxes using the SPC/E model, energy-minimized using steepest descent algorithms for 10,000 steps, and equilibrated before production runs of 100-300 ns at 300 K [3]. Analysis of root mean square deviation (RMSD), radial distribution functions (RDF), and hydrogen bonding patterns provides insights into complex stability and interaction mechanisms [3]. These computational approaches enable rational design of this compound formulations with improved physicochemical properties while reducing experimental time and resources.

Solubility Enhancement Strategies

The limited aqueous solubility of this compound represents a significant challenge for pharmaceutical development [3]. Cyclodextrin complexation has emerged as a promising strategy to address this limitation [3]. Experimental protocols for inclusion complex preparation include kneading method, freeze-drying, and solvent evaporation techniques [3]. Optimal results have been achieved with hydroxypropyl-β-cyclodextrin (HPβ-CDX) using 1:1 molar ratios of this compound to cyclodextrin, with complex formation confirmed through phase solubility studies according to Higuchi and Connors method [3].

Characterization of this compound-cyclodextrin complexes employs multiple analytical techniques including differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FTIR) [3]. DSC thermograms typically show disappearance or shift of this compound melting endotherm (normally observed at ~210°C) upon complex formation, indicating amorphous inclusion within the cyclodextrin cavity [3]. PXRD patterns further confirm complex formation through appearance of diffuse patterns rather than sharp crystalline peaks [3]. These formulation strategies significantly enhance this compound's aqueous solubility (2-5 fold improvements reported), dissolution rate, and potentially oral bioavailability, supporting further pharmaceutical development [3].

Visualization of Experimental Workflows and Signaling Pathways

Nrf2 Activation Pathway Diagram

The following Graphviz diagram illustrates the molecular mechanism of this compound-mediated Nrf2 activation, a key pathway responsible for its antioxidant effects:

Diagram 1: this compound activates cellular antioxidant defenses through ERK-mediated Nrf2 signaling [2].

This visualization outlines the sequential molecular events wherein this compound induces ERK phosphorylation, promoting dissociation of the Nrf2-Keap1 complex in the cytoplasm [2]. Subsequently, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE), activating transcription of cytoprotective genes including glutamate-cysteine ligase (GCL) and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. This enhanced antioxidant gene expression ultimately confers protection against oxidative stress-induced cellular damage [2].

Bioactivity-Guided Isolation Workflow

The following flowchart illustrates the comprehensive process for this compound extraction, isolation, and bioactivity validation:

Diagram 2: Bioactivity-guided isolation workflow for this compound from natural sources [2].

This workflow details the sequential steps from plant material processing through to mechanistic studies [2]. The process begins with methanol extraction of dried Pogostemon cablin leaves, followed by solvent partitioning to obtain an n-hexane fraction enriched with bioactive compounds [2]. ARE-luciferase activity screening identifies bioactive fractions, which subsequently undergo chromatographic separation using Centrifugal Partition Chromatography (CPC) or preparative HPLC to isolate this compound [2]. Structural elucidation via spectroscopic methods (NMR, MS) confirms compound identity, followed by comprehensive bioactivity validation and mechanistic studies to establish pharmacological potential [2].

Conclusion and Research Perspectives

This compound represents a promising phytochemical with demonstrated antioxidant and cytoprotective properties mediated through the ERK-Nrf2-ARE signaling pathway [2]. The analytical methods, experimental protocols, and computational approaches detailed in these application notes provide researchers with comprehensive tools for qualitative and quantitative analysis, bioactivity assessment, and formulation development. Standardized HPLC and LC-MS/MS methods enable reliable quantification, while well-established cell-based assays facilitate evaluation of therapeutic potential [2]. The computational modeling approaches offer insights into molecular interactions and support rational design of enhanced formulations [3].

Future research directions should address several key aspects, including comprehensive ADMET profiling, in vivo validation of efficacy using relevant disease models, and further exploration of structure-activity relationships to optimize therapeutic potential [2] [3]. Additionally, development of standardized reference materials and validated analytical methods will support quality control and regulatory approval processes. The integration of these research approaches will facilitate the translation of this compound from a naturally occurring compound to a potential therapeutic agent addressing oxidative stress-related pathologies.

References

Introduction to Pachypodol and its Analysis

Pachypodol (4',5-dihydroxy-3,3',7-trimethoxyflavone) is an O-methylated flavonoid of growing interest due to its anti-inflammatory, antioxidant, antimicrobial, and anti-carcinogenic activities [1] [2]. Its pharmacological potential, particularly in activating the Nrf2 antioxidant pathway, makes it a compound of significant research and therapeutic interest [3]. Reliable and sensitive bioanalytical methods are crucial for quantifying this compound in complex biological matrices to understand its pharmacokinetics (PK) and pharmacodynamics.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique for such analyses. It offers the high sensitivity, selectivity, and rapid analysis times required to detect and quantify this compound at low concentrations in the presence of complex sample backgrounds [4].

Detailed UHPLC-MS/MS Method Protocol

This protocol is adapted from a validated method for the simultaneous determination of this compound and 14 other components in rat plasma after oral administration of Pogostemon cablin extract [4].

Instrumentation and Reagents

- UHPLC System: Agilent 1290 series or equivalent.

- Mass Spectrometer: Agilent 6470 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

- Analytical Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

- Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. High-purity water.

- Standards: this compound reference standard (purity ≥98%) and an appropriate Internal Standard (IS).

Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient Elution Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 14% | | 4 | 53% | | 5 | 100% | | 7 | 100% |

- Flow Rate: 0.3 mL/min

- Column Temperature: 25 °C

- Injection Volume: 5 µL

Mass Spectrometric Conditions

- Ionization Mode: Positive and/or negative ESI (Multiple Reaction Monitoring - MRM mode).

- Source Parameters:

- Drying Gas Temperature: 320 °C

- Gas Flow: 7 L/min

- Nebulizer Pressure: 35 psi

- Capillary Voltage: 3500 V

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be optimized during method development. A published method for methoxylated flavones used transitions optimized in positive ion mode [1].

Sample Preparation (Protein Precipitation)

- Thaw and Mix: Thaw frozen plasma samples on ice and vortex thoroughly.

- Aliquot: Transfer a 100 µL aliquot of plasma into a clean microcentrifuge tube.

- Precipitate: Add 300 µL of ice-cold acetonitrile (containing the IS) to the plasma.

- Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 rpm for 10 minutes at 4 °C.

- Collect Supernatant: Carefully transfer the clear supernatant to a new vial for UHPLC-MS/MS analysis.

Method Validation and Data Analysis

A method must be validated to ensure it is reliable for its intended use. Key parameters assessed for the this compound method are summarized below [4]:

| Validation Parameter | Result for this compound |

|---|---|

| Accuracy (Intra-day & Inter-day) | -12.0% to 14.3% (Deviation from nominal concentration) |

| Precision (RSD%) | ≤ 11.3% |

| Extraction Recovery | 70.6% to 104.5% |

| Matrix Effect | 67.4% to 104.8% |

| Stability (RSD%) | ≤ 14.1% under tested conditions |

Data Processing and Pharmacokinetic Analysis

- Quantification: Use instrument software to integrate chromatographic peaks for this compound and the IS in each sample.

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound. Use a linear regression model with a weighting factor of 1/x or 1/x².

- PK Parameters: Calculate standard PK parameters using non-compartmental analysis in a specialized software package (e.g., Phoenix WinNonlin). Key parameters include:

- C~max~: Maximum observed plasma concentration.

- T~max~: Time to reach C~max~.

- AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time point.

- t~1/2~: Terminal elimination half-life.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the complete experimental workflow for the UHPLC-MS/MS analysis of this compound in biological samples:

This compound's antioxidant and cytoprotective effects are mediated through the ERK-dependent Nrf2-ARE signaling pathway [3]. The following diagram outlines this molecular mechanism:

Application Notes for Researchers

- Matrix Effects: The observed matrix effect (67.4-104.8%) underscores the necessity of using a stable isotope-labeled internal standard for this compound, if available, to compensate for ionization suppression or enhancement [4].

- Stability Considerations: While short-term stability is acceptable, one study on methoxylated flavones noted compromised long-term stability, particularly after repeated freeze-thaw cycles [1]. Establish the stability of this compound in your specific matrix under all storage and handling conditions.

- Method Flexibility: This protocol's core conditions can be adapted for analyzing this compound in other matrices, such as plant extracts or herbal products [5] [2]. Re-validation is required for any matrix change.

References

- 1. This compound Analysis Service [creative-proteomics.com]

- 2. Pharmacological activities and mechanisms of action of ... [pmc.ncbi.nlm.nih.gov]

- 3. Possible Role of ERK-Dependent Nrf2 Activation [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of multiple components in rat ... [frontiersin.org]

- 5. Chemical profiling and quality evaluation of Pogostemon ... [sciencedirect.com]

Comprehensive Analysis of Pachypodol: Metabolite Profiling Techniques, Applications, and Protocols

Introduction to Pachypodol and Analytical Challenges

This compound (C₁₈H₁₆O₇) is an O-methylated flavonoid naturally occurring in various medicinal plants, particularly Pogostemon cablin (patchouli) and Syzygium aromaticum (clove). This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and neuroprotective properties [1] [2]. The structural features of this compound include a flavonoid backbone with strategic methoxy substitutions that enhance its metabolic stability and biological activity compared to other flavonoid compounds. As research into this compound's therapeutic potential expands, robust analytical methods for its identification, quantification, and metabolite profiling have become increasingly important for pharmaceutical development and quality control of herbal products [3].

The analysis of this compound presents several technical challenges due to its presence in complex biological matrices at relatively low concentrations, structural similarities to other flavonoids, and the need to distinguish it from related compounds in plant extracts. Additionally, understanding its metabolic fate in biological systems requires sophisticated analytical approaches that can detect both the parent compound and its metabolites [4]. This application note addresses these challenges by providing detailed protocols for sample preparation, analytical techniques, and data interpretation specifically optimized for this compound analysis, catering to the needs of researchers and drug development professionals working with this promising natural product.

Analytical Techniques for this compound Profiling

Overview of Metabolite Profiling Approaches

Metabolite profiling of this compound can be approached through either targeted or untargeted strategies, each with distinct applications and methodological considerations. Targeted approaches focus on specific, predefined metabolites of interest and offer high sensitivity and precision for quantitative analysis, making them ideal for pharmacokinetic studies and quality control applications. In contrast, untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample, including unknown this compound derivatives, providing opportunities for novel metabolite discovery and comprehensive metabolic pathway analysis [5]. The choice between these approaches depends on research objectives, with targeted methods suitable for focused quantitative analysis and untargeted methods preferable for exploratory biomarker discovery and systems biology applications [6].

Chromatographic Techniques Coupled with Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have emerged as the cornerstone of this compound analysis due to their exceptional sensitivity and specificity. The UHPLC system provides superior chromatographic resolution compared to conventional HPLC, enabling efficient separation of this compound from similar compounds and impurities through the use of columns with smaller particle sizes (typically <2 μm) and operation at increased pressures [3]. For this compound analysis, reverse-phase C18 columns are most commonly employed, with mobile phases consisting of acetonitrile or methanol and water modified with 0.1% formic acid to enhance ionization efficiency [4]. The typical retention time for this compound under these conditions is approximately 4-6 minutes, providing adequate separation from matrix interferences.